molecular formula C14H10BrN B120350 4'-Bromomethyl-2-cyanobiphenyl CAS No. 114772-54-2

4'-Bromomethyl-2-cyanobiphenyl

Cat. No. B120350
M. Wt: 272.14 g/mol
InChI Key: LFFIEVAMVPCZNA-UHFFFAOYSA-N
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Description

4'-Bromomethyl-2-cyanobiphenyl is a compound of interest in various fields of chemistry due to its potential applications in the synthesis of liquid crystal compounds, pharmaceuticals, and organic materials. The presence of both bromomethyl and cyano functional groups on the biphenyl structure allows for diverse chemical reactivity and the possibility of further functionalization .

Synthesis Analysis

The synthesis of 4'-Bromomethyl-2-cyanobiphenyl and related compounds has been explored in several studies. For instance, the compound has been prepared from 2-cyano-4'-methylbiphenyl through a multi-step process involving hydrolysis, esterification, and bromination, achieving a high total yield of 86% . Another approach involves the reaction of trans-4-n-alkylcyclohexanemethol with 4-bromo-4'-hydroxybiphenyls, where the use of cupric ion as a catalyst and phase transfer catalysis conditions led to higher yields . Additionally, bromination of biphenyl using an orientation catalyst has been reported, with careful control of the reaction to minimize by-products .

Molecular Structure Analysis

The molecular structure of 4'-Bromomethyl-2-cyanobiphenyl and related brominated biphenyl compounds has been determined using various techniques, including X-ray diffraction. For example, the crystal structure of a related compound, (E)-4-Bromo-2-[(4-hydroxyphenyl)iminomethyl]-phenylen-1-olate, was solved and refined, revealing a zwitterionic form with strong intramolecular hydrogen bonding . Another study reported the orthorhombic crystal structure of 2-bromo, 4'-dimethylamino, α-cyanostilbene, where steric repulsion between the bromide atom and the cyanogen group disrupts the coplanarity of the phenyl groups .

Chemical Reactions Analysis

The chemical reactivity of brominated biphenyls has been investigated in various contexts. For instance, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands have been synthesized and applied in coupling reactions, demonstrating the utility of brominated biphenyls in catalysis . Additionally, the photoinduced polymerization of 4-bromo-4'-hydroxybiphenyl on Ag(111) surfaces has been studied, showing the transformation of self-assembled molecular arrays into covalently linked polyphenylene polymer chains .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Bromomethyl-2-cyanobiphenyl have been characterized in various studies. The solubility of the compound in binary solvent mixtures has been determined and correlated using different models, with the modified Apelblat equation being the preferred model based on the Akaike's Information Criterion . Additionally, the formation and decay channels of the molecular anion of 4-bromobiphenyl have been explored using Dissociative Electron Attachment spectroscopy, revealing the presence of long-lived molecular negative ions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4'-Bromomethyl-2-cyanobiphenyl and its derivatives is fundamental to numerous scientific investigations. For instance, Lin Ying-ming demonstrated a method to synthesize methyl 4′-bromomethyl biphenyl-2-carboxylate, increasing the yield and reducing the cost (Lin Ying-ming, 2006). Additionally, the synthesis of 4-Alkyl-4′-cyanobiphenyl through a coupling reaction, highlighting the potential for creating liquid crystal intermediates with moderate reaction conditions and high yields (Wei Ben-mei & Z. Zhiyong, 2008).

Solubility and Thermodynamics

The solubility of 4'-Bromomethyl-2-cyanobiphenyl in various solvents is critical for its application in different fields. Liping Xiao et al. investigated its solubility in binary solvent mixtures, providing insights into its behavior across a range of temperatures and solvent compositions (Liping Xiao et al., 2016). Jingxiang Yang et al. explored the thermodynamics of 4'-Bromomethyl-2-cyanobiphenyl, offering valuable data on its melting properties and heat capacity (Jingxiang Yang et al., 2015).

Computational Analysis and Vibrational Assignments

Computational methods play a significant role in understanding the properties of chemical compounds. Dipendra Sharma and S. N. Tiwari conducted a comparative computational analysis of the electronic structure and molecular properties of 4'-Bromomethyl-2-cyanobiphenyl derivatives, contributing to the knowledge base for developing new materials (Dipendra Sharma & S. N. Tiwari, 2016).

Detection of Genotoxic Impurities

The detection of genotoxic impurities is vital for ensuring the safety of pharmaceutical compounds. S. Kumar, R. Srivastava, and V. Rao developed a sensitive HPLC method for the quantitative determination of 4'-Bromomethyl-2-cyanobiphenyl in drug substances, demonstrating its applicability in quality control processes (S. Kumar et al., 2016).

Antibacterial Activities

Research into the antibacterial properties of derivatives of 4'-Bromomethyl-2-cyanobiphenyl has shown promising results. Chao Shu-jun investigated the synthesis and antibacterial activities of a compound derived from 4'-Bromomethyl-2-cyanobiphenyl, indicating potential applications in the development of new antibacterial agents (Chao Shu-jun, 2006).

Safety And Hazards

4’-Bromomethyl-2-cyanobiphenyl is classified as very toxic to aquatic life with long-lasting effects . It is suspected of causing genetic defects and may cause respiratory irritation . It is toxic if inhaled, causes serious eye irritation, may cause an allergic skin reaction, and is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Future Directions

While specific future directions for 4’-Bromomethyl-2-cyanobiphenyl are not mentioned in the search results, its role as a key intermediate in the synthesis of sartan class drugs suggests its continued importance in pharmaceutical research .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIEVAMVPCZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363559
Record name 4'-Bromomethyl-2-cyanobiphenyl
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Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromomethyl-2-cyanobiphenyl

CAS RN

114772-54-2
Record name 4-(Bromomethyl)-2′-cyanobiphenyl
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Record name 4'-(Bromomethyl)-2-cyanobiphenyl
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Record name 4'-Bromomethyl-2-cyanobiphenyl
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Record name 4'-Bromomethylbiphenyl-2-carbonitrile
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Record name (Bromomethylphenyl-4')-2 benzonitrile
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Record name 4'-(BROMOMETHYL)-2-CYANOBIPHENYL
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Synthesis routes and methods I

Procedure details

The 467.3 g of 2-cyano-4'-methylbiphenyl prepared above are dissolved in 4.7l of 1,2-dichloroethane in the presence of 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide. The mixture is heated very gradually so as to have good control over the exothermic effect. It is subsequently refluxed for 4 h, cooled to 50° C. and then washed 3 times with hot water and dried and the organic phase is concentrated to give cream-colored crystals.
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467.3 g
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467.3 g
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9.3 g
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4.7 L
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Synthesis routes and methods II

Procedure details

A mixture of 2-(4-methylphenyl)benzonitrile [MPB] 23 g, NBS 22 g and 2,2′-azobis(2,4-dimethylvaleronitrile) 47 mg was suspended in dichloromethane 44 ml and the mixture was stirred at 45-50° C. for about 5 hours. To the reaction mixture was added water 46 ml and the organic layer was separated. This operation was conducted three times. The organic layer was concentrated and acetonitrile 50 ml was added to the concentrate. The solution was again concentrated and acetonitrile 50 ml was added to the concentrate to give acetonitrile solution of 2-(4-bromomethylphenyl)benzonitrile [BMB] (116 g; Yield based on the theoretical amount of (2-(4-bromomethylphenyl)benzonitrile: 84%).
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23 g
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22 g
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47 mg
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46 mL
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44 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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